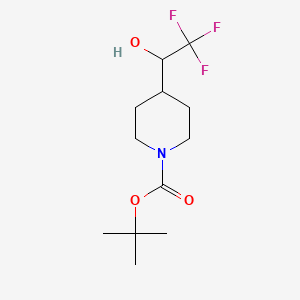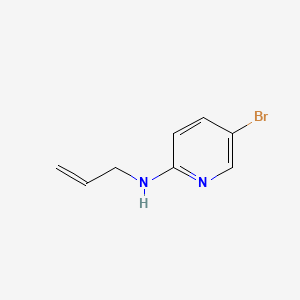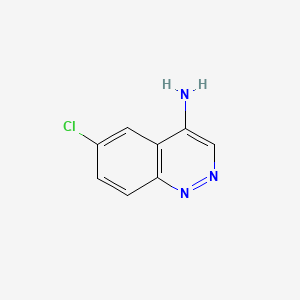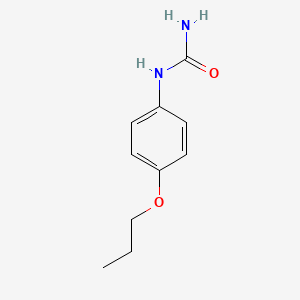
Suc-Ala-Glu-Pro-Phe-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is particularly known for its role as a substrate for peptidyl prolyl isomerases such as Pin1 and Par14 . This compound is utilized to measure protease activity, making it valuable in scientific research.
Applications De Recherche Scientifique
Suc-Ala-Glu-Pro-Phe-AMC is widely used in scientific research due to its role as a fluorogenic substrate. Some of its key applications include:
Biochemistry: Used to measure the activity of peptidyl prolyl isomerases such as Pin1 and Par14.
Enzymology: Employed in assays to study the activity of various proteases, including chymotrypsin and cathepsin G.
Drug Discovery: Utilized in high-throughput screening assays to identify potential inhibitors of target enzymes.
Medical Research: Helps in understanding the role of specific proteases in disease processes, aiding in the development of therapeutic interventions.
Mécanisme D'action
Target of Action
Suc-Ala-Glu-Pro-Phe-AMC is a peptide substrate for the peptidyl prolyl isomerases Pin1 and Par14 . These enzymes play a crucial role in protein folding, which is essential for the proper functioning of cells.
Mode of Action
The compound interacts with its targets, the peptidyl prolyl isomerases, by serving as a substrate. The isomerases catalyze the cis-trans isomerization of proline imidic peptide bonds in the this compound molecule . This interaction results in the acceleration of protein folding, enhancing the efficiency of cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein folding pathway. By acting as a substrate for peptidyl prolyl isomerases, it facilitates the isomerization of proline imidic peptide bonds, a critical step in the protein folding process . The downstream effects include the proper functioning of proteins and, consequently, the efficient operation of cellular processes.
Result of Action
The molecular effect of this compound’s action is the isomerization of proline imidic peptide bonds, which leads to the acceleration of protein folding . At the cellular level, this results in the proper functioning of proteins and the efficient operation of cellular processes.
Analyse Biochimique
Biochemical Properties
Suc-Ala-Glu-Pro-Phe-AMC plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with proteases, such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerases like Pin1 and Par14 . Upon enzymatic cleavage, the compound releases 7-amino-4-methylcoumarin, which emits fluorescence. This interaction allows researchers to quantitatively determine the activity of these enzymes by measuring the fluorescence intensity .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. The cleavage of this compound by enzymes like chymotrypsin and cathepsin G can affect cell signaling pathways by modulating the activity of these proteases . Additionally, the release of 7-amino-4-methylcoumarin can be used to monitor changes in cellular metabolism and enzyme activity, providing insights into cellular functions and responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific proteases. The compound binds to the active site of enzymes such as chymotrypsin and cathepsin G, where it undergoes cleavage . This cleavage releases 7-amino-4-methylcoumarin, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the enzyme activity, allowing for precise quantification of protease activity . This mechanism is essential for studying enzyme kinetics and inhibitor screening.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C for up to three years in powder form and -80°C for one year in solution . Repeated freeze-thaw cycles can lead to degradation and reduced activity. Long-term studies have shown that the fluorescence signal remains consistent over time, making it a reliable substrate for extended experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions . It is essential to optimize the dosage to balance the sensitivity of the assay with the safety of the animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerases, which play roles in protein degradation and processing . The cleavage of this compound by these enzymes releases 7-amino-4-methylcoumarin, which can be used to monitor metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its solubility and the presence of transporters that facilitate its uptake into cells . Once inside the cells, this compound localizes to areas where target proteases are active, allowing for precise monitoring of enzyme activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to compartments or organelles where target proteases, such as chymotrypsin and cathepsin G, are present . This localization is facilitated by targeting signals or post-translational modifications that guide this compound to the appropriate sites within the cell . The precise localization ensures accurate measurement of protease activity and cellular responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Glu-Pro-Phe-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
Suc-Ala-Glu-Pro-Phe-AMC primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The hydrolysis is catalyzed by specific proteases, leading to the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of the target protease and is carried out in buffered aqueous solutions. Conditions such as pH and temperature are optimized based on the specific enzyme being studied. For instance, assays involving chymotrypsin are often conducted at pH 7.8 and 37°C .
Major Products Formed
The primary product formed from the hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to determine enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for measuring chymotrypsin activity.
Suc-Ala-Ala-Pro-Leu-AMC: Used in assays for elastase activity.
Uniqueness
Suc-Ala-Glu-Pro-Phe-AMC is unique due to its specificity for peptidyl prolyl isomerases such as Pin1 and Par14. This specificity makes it particularly valuable in studies focused on these enzymes, distinguishing it from other similar compounds that may target different proteases .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKGJXGOTWVKM-ZYEMSUIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N5O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
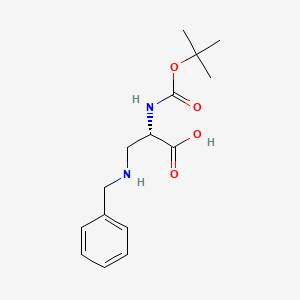
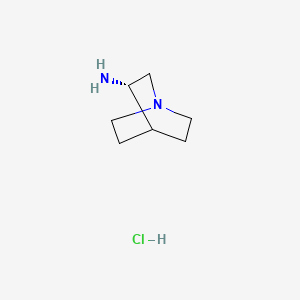
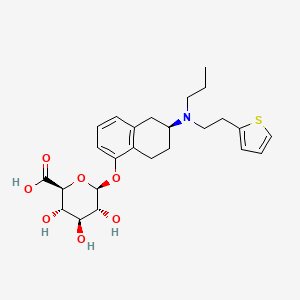
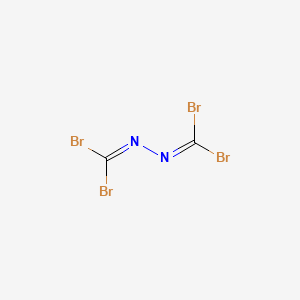
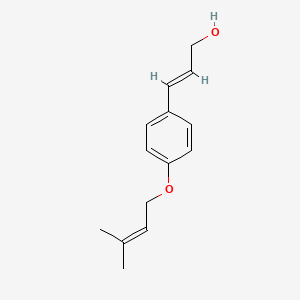

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)
